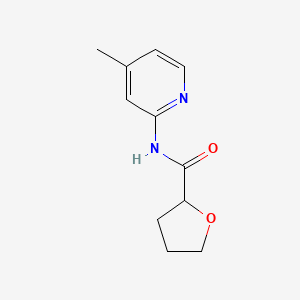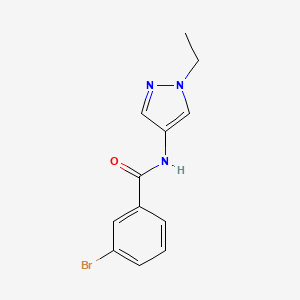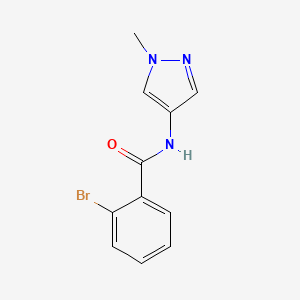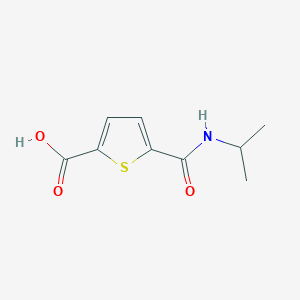
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide, also known as Mocetinostat, is a histone deacetylase (HDAC) inhibitor that has been under extensive scientific research due to its potential therapeutic applications. HDAC inhibitors have been shown to have anti-tumor effects, making them a promising candidate for cancer therapy.
Mecanismo De Acción
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide inhibits HDAC enzymes, which leads to the accumulation of acetylated histones. This accumulation of acetylated histones leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to anti-tumor effects.
Biochemical and Physiological Effects
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-tumor effects, N-(4-methylpyridin-2-yl)oxolane-2-carboxamide has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide has several advantages for lab experiments. It is a potent inhibitor of HDAC enzymes and has been extensively studied for its anti-tumor effects. However, N-(4-methylpyridin-2-yl)oxolane-2-carboxamide also has limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. Additionally, N-(4-methylpyridin-2-yl)oxolane-2-carboxamide has been shown to have toxicity in some animal models, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-methylpyridin-2-yl)oxolane-2-carboxamide. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its potential use in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, future studies could focus on developing more efficient synthesis methods for N-(4-methylpyridin-2-yl)oxolane-2-carboxamide and improving its solubility in water.
Métodos De Síntesis
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide is synthesized through a multi-step process. The first step involves the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 4-methylpyridin-2-yl chloride. The second step involves the reaction of 4-methylpyridin-2-yl chloride with 2-oxolane carboxylic acid to form N-(4-methylpyridin-2-yl)oxolane-2-carboxamide, which is N-(4-methylpyridin-2-yl)oxolane-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide has been extensively studied for its potential use in cancer therapy. HDAC inhibitors have been shown to have anti-tumor effects by inhibiting the deacetylation of histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-(4-methylpyridin-2-yl)oxolane-2-carboxamide has been shown to have anti-tumor effects in various types of cancer, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-5-12-10(7-8)13-11(14)9-3-2-6-15-9/h4-5,7,9H,2-3,6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNHCZIDNDJIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)

![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpyridine-3-carboxylic acid](/img/structure/B7541942.png)



![1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B7541962.png)

![3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile](/img/structure/B7541975.png)
